molecular formula C11H9BrN2S B1287748 2-(Benzylthio)-5-bromopyrimidine CAS No. 79686-18-3

2-(Benzylthio)-5-bromopyrimidine

Cat. No.: B1287748
CAS No.: 79686-18-3
M. Wt: 281.17 g/mol
InChI Key: LXOANVAJTYXINB-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-bromopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-bromopyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-bromopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-5-methylpyrimidine
  • 2-(Benzylthio)-4-chloropyrimidine
  • 2-(Benzylthio)-6-bromopyrimidine

Uniqueness

2-(Benzylthio)-5-bromopyrimidine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing selective inhibitors and functional materials .

Properties

IUPAC Name

2-benzylsulfanyl-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOANVAJTYXINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607717
Record name 2-(Benzylsulfanyl)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79686-18-3
Record name 2-(Benzylsulfanyl)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl thiol (22 mmol) was added to 0.146 M ethanolic NaOEt (150 ml) at room temperature followed by 2-chloro-5-bromopyrimidine (20 mmol). The mixture was stirred at room temperature for 70 min, heated under reflux for 40 min, the solvent evaporated off at reduced pressure, the residue extracted with chloroform (100 ml), the chloroform solution washed with 2 M NaOH, and the dried (MgSO4) solution evaporated; yield 81%, m.p. 68°-69° C. (dil. MeOH). 1H NMR (CDCl3): δ4.36 (CH2), 7.26 (Ph), 8.50. (H-4, H-6).
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

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